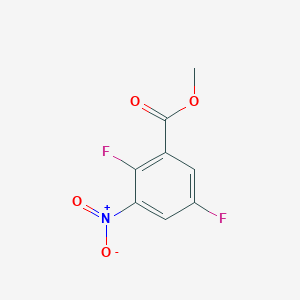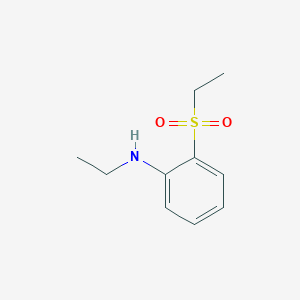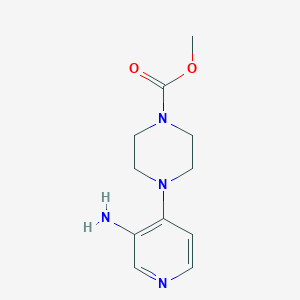
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Übersicht
Beschreibung
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoate core
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for drug development, especially in designing molecules with specific biological activities.
Material Science: Used in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
Target of Action
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a chemical compound that is often used in organic synthesis. The primary targets of this compound are typically other organic molecules, where it acts as a reagent in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a series of chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction . In this process, this compound can act as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. In the case of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic molecules .
Result of Action
The result of the action of this compound is the formation of new chemical bonds and the synthesis of new compounds. This can have a wide range of effects at the molecular and cellular level, depending on the specific compounds being synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other reagents, the temperature and pH of the reaction environment, and the specific conditions under which the reaction is carried out .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate typically involves multi-step reactions starting from a benzoate derivative. One common method includes:
Bromination: Introduction of a bromine atom to the benzoate ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et₃N).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation Products: Sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-3-chlorobenzoate
- Methyl 2-bromo-3-(chlorosulfonyl)benzoate
- Methyl 2-fluoro-3-(chlorosulfonyl)benzoate
Comparison: Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms, which confer distinct reactivity and properties
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-chlorosulfonyl-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO4S/c1-15-8(12)5-2-4(11)3-6(7(5)9)16(10,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZZZUZCZDSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


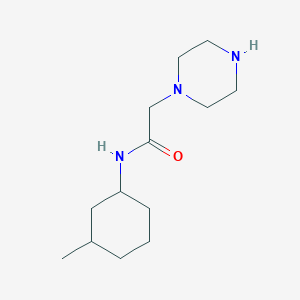
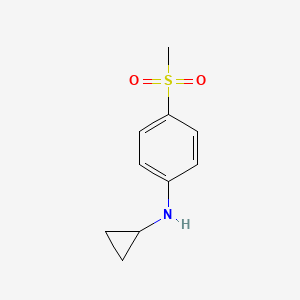

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)




